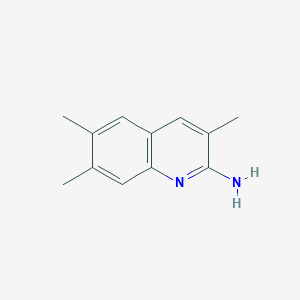

3,6,7-Trimethylquinolin-2-amine

Description

3,6,7-Trimethylquinolin-2-amine is a quinoline derivative with a primary amine group at position 2 and methyl substituents at positions 3, 6, and 7. Quinoline derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and antimalarial activities. The methyl groups in this compound likely enhance lipophilicity, influencing bioavailability and receptor interactions.

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3,6,7-trimethylquinolin-2-amine |

InChI |

InChI=1S/C12H14N2/c1-7-4-10-5-9(3)12(13)14-11(10)6-8(7)2/h4-6H,1-3H3,(H2,13,14) |

InChI Key |

MAFPSKDMOKWGDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=C2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,7-Trimethylquinolin-2-amine can be achieved through various methods, including classical and modern synthetic protocols. Some of the well-known classical methods include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions, followed by cyclization and functionalization steps.

Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives, including this compound, often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols . These methods aim to improve yield, selectivity, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 3,6,7-Trimethylquinolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

3,6,7-Trimethylquinolin-2-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6,7-Trimethylquinolin-2-amine involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its biological activity.

Comparison with Similar Compounds

Substitution Pattern and Physicochemical Properties

The position and nature of substituents significantly affect molecular properties and bioactivity. Key analogs include:

*Calculated based on molecular formula (C₁₂H₁₆N₂).

Key Observations :

- Lipophilicity: Methyl groups (e.g., this compound) increase hydrophobicity compared to methoxy or polar substituents .

- Amine Position: Amine at C2 (target compound) vs.

- Hybrid Analogs: Compounds like 1-(2-(Diethylamino)ethyl)-tetrahydroquinolin-6-amine exhibit enhanced solubility due to tertiary amine side chains.

Structural-Activity Relationships (SAR)

- Methyl vs. Methoxy: Methyl groups (e.g., in this compound) favor hydrophobic interactions, whereas methoxy groups (e.g., ) improve solubility but reduce blood-brain barrier penetration.

- Amine Position : Amine at C2 (target compound) may enhance binding to ATP-binding pockets in kinases compared to C7-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.